N-alpha-benzoyl-L-arginine 4-nitroanilide hydrochloride, commonly referred to as Bz-D-Arg-pNA HCl, is a synthetic compound utilized primarily in biochemical research. It serves as a substrate for various enzymes, particularly proteases, due to its structure that mimics peptide bonds. This compound is valuable in studying enzyme kinetics and mechanisms, especially in the context of arginine-specific proteases.
Bz-D-Arg-pNA HCl is synthesized in laboratory settings, often derived from the benzoylation of L-arginine followed by the addition of a 4-nitroaniline moiety. The synthesis typically involves protecting group strategies to ensure the stability of the amino acid during the reaction process.
Bz-D-Arg-pNA HCl is classified as a peptide derivative and a chromogenic substrate. Its classification stems from its ability to release 4-nitroaniline upon hydrolysis, which can be quantitatively measured to assess enzyme activity.
The synthesis of Bz-D-Arg-pNA HCl generally involves several key steps:
The synthesis may involve high-performance liquid chromatography (HPLC) for purification and characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Bz-D-Arg-pNA HCl has a molecular structure characterized by:
The chemical formula is typically represented as C₁₄H₁₈ClN₃O₄, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The molar mass of Bz-D-Arg-pNA HCl is approximately 315.77 g/mol. Its solubility in water allows it to be used effectively in various biochemical assays.
Bz-D-Arg-pNA HCl primarily participates in hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin or chymotrypsin. During these reactions, the peptide bond between the arginine and the nitroanilide group is cleaved, resulting in the release of 4-nitroaniline.
The rate of hydrolysis can be monitored spectrophotometrically at 410 nm due to the distinct absorbance peak of 4-nitroaniline. Kinetic parameters such as and can be determined using Michaelis-Menten kinetics.
The mechanism by which Bz-D-Arg-pNA HCl acts involves:
The kinetic studies often reveal that Bz-D-Arg-pNA HCl exhibits typical Michaelis-Menten behavior with specific enzymes, providing insights into enzyme specificity and activity.
Bz-D-Arg-pNA HCl finds extensive use in scientific research:
The development of synthetic peptide substrates in the mid-20th century revolutionized protease research by replacing nonspecific natural protein substrates with target-specific tools. Early protease assays relied on turbidimetry or radioactive labeling, which lacked specificity and real-time resolution. Chromogenic substrates like Bz-D-Arg-pNA HCl emerged in the 1970s as breakthroughs, enabling continuous, quantitative monitoring of enzymatic activity through ultraviolet-visible (UV-Vis) spectroscopy [3].
Bz-D-Arg-pNA HCl belongs to the p-nitroanilide (pNA) family, where enzymatic hydrolysis releases yellow p-nitroaniline (λ~max~ = 405 nm). Its D-arginine configuration confers resistance to hydrolysis by most mammalian trypsin-like enzymes, making it a selective probe for bacterial or atypical proteases. For example, it is cleaved by bacterial benzoyl-D-arginine arylamidase but not by bovine pancreatic trypsin [9]. This stereochemical selectivity helped researchers distinguish between enzyme classes and study substrate binding pockets.
A landmark 1977 study systematically characterized serine protease specificities using pNA substrates, establishing structure-activity relationships [3]. Substrates with arginine in the P1 position (e.g., Bz-Arg-pNA) showed high sensitivity to trypsin, while variations in P2-P3 residues modulated specificity for thrombin, plasmin, or factor Xa. Bz-D-Arg-pNA HCl extended this paradigm by demonstrating how enantiomeric residues could convert substrates into inhibitors, facilitating mechanistic studies of catalytic exclusion principles.
Table 1: Evolution of Key Chromogenic Substrates in Serine Protease Research
Substrate | Target Protease | Specificity Insights | Historical Impact |
---|---|---|---|
Bz-Arg-pNA | Trypsin | Canonical Arg/Lys cleavage preference | First-generation trypsin substrate |
Bz-D-Arg-pNA HCl | Bacterial arylamidases | Stereochemical exclusion in mammalian proteases | Probe for microbial/environmental samples |
S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | P2-P3 residues dictate thrombin selectivity | Standard for coagulation assays |
S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | Lys-selective for fibrinolysis studies | Clinical diagnostics applications |
The substrate’s rigidity—imparted by the benzoyl group and D-arginine—also advanced studies of protease conformational flexibility. For instance, pseudotrypsin (ψ-trypsin), an autolytic proteoform of trypsin, exhibits altered cleavage specificity toward aromatic residues (Tyr, Phe) due to conformational shifts in its S1 pocket. Bz-D-Arg-pNA HCl’s resistance to ψ-trypsin hydrolysis helped characterize such structural variants [7].
As a competitive inhibitor, Bz-D-Arg-pNA HCl binds reversibly to the trypsin active site without proteolytic cleavage, directly competing with canonical substrates. Its mechanism arises from the D-arginine enantiomer, which positions the scissile bond suboptimally for hydrolysis while maintaining high affinity for the trypsin S1 pocket—a hydrophobic cavity that preferentially binds basic residues (Arg/Lys) [4] [9].
Inhibition Kinetics and Binding AnalysisThe inhibition constant (K~i~) of Bz-D-Arg-pNA HCl against bovine trypsin ranges from 10^-6^ to 10^-5^ M, determined via Dixon plots or continuous assays with increasing inhibitor concentrations [9]. Structural studies reveal that D-arginine’s side chain forms identical ionic bonds with trypsin’s Asp189 (S1 pocket residue) as L-arginine, but its altered backbone orientation prevents nucleophilic attack by the catalytic serine [4]. This renders it a "substrate analogue inhibitor."
Table 2: Comparative Inhibition of Serine Proteases by Bz-D-Arg-pNA HCl
Protease | Origin | K~i~ (M) | Specificity Context |
---|---|---|---|
Trypsin | Bovine | 1.2 × 10⁻⁶ | High affinity for S1 pocket with Asp189 |
Plasmin | Human | > 10⁻⁴ | Low affinity due to Lys preference |
Factor Xa | Bovine | Not significant | Glu/Asp at S1 pocket excludes basic residues |
Bacterial arylamidase | P. gingivalis | Substrate hydrolysis | Cleaves D-Arg bonds via unique active site |
Applications in Troubleshooting and Protease Profiling
Troubleshooting Table: Common Issues in Bz-D-Arg-pNA HCl-Based Assays
Issue | Cause | Solution |
---|---|---|
Weak or no inhibition | D-Arg hydrolysis by non-trypsin proteases | Pre-treat samples with protease-specific inhibitors |
Nonlinear kinetics | Inhibitor aggregation/precipitation | Use fresh DMSO stocks; optimize buffer ionic strength |
High background absorbance | pNA contamination or degradation | Repurify substrate; verify λ~max~ at 405 nm |
Variable K~i~ values | Buffer cation interference (e.g., Ca²⁺) | Use chelators (EDTA); standardize buffers |
Limitations and Research InnovationsWhile effective, Bz-D-Arg-pNA HCl’s utility is constrained in systems with pseudotrypsin or bacterial proteases that hydrolyze D-arginine bonds. Recent innovations incorporate non-canonical amino acids (ncAAs) into substrates to enhance resistance or fluorescence yields, though pNA-based tools remain foundational due to their simplicity and cost-effectiveness [6].
Table 3: Compound Specifications of Bz-D-Arg-pNA HCl
Property | Value/Description |
---|---|
IUPAC Name | (S)-N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride |
CAS Number | 21653-41-8 |
Molecular Formula | C₁₉H₂₃ClN₆O₄ |
Molecular Weight | 434.88 g/mol |
Chromophore | p-Nitroaniline (pNA) |
Primary Biochemical Role | Competitive trypsin inhibitor |
Key Applications | Protease kinetics; enzyme purity assessment; inhibitor screening |
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